Antibacterial Activity: Moderate Inhibition Against Gram-Negative Bacteria Compared to Naphthyl Analog 4j
The target compound (4a) demonstrates moderate antibacterial inhibition against Pseudomonas aeruginosa and Escherichia coli, in contrast to the naphthyl analog 4j, which exhibits a strong inhibitory profile against E. coli (50% of ampicillin) and S. aureus (25% of ampicillin) [1].
| Evidence Dimension | Antibacterial inhibition (relative to ampicillin standard) |
|---|---|
| Target Compound Data | Moderate inhibition against P. aeruginosa and E. coli (quantitative values not specified) |
| Comparator Or Baseline | Compound 4j: 50% of ampicillin vs E. coli; 25% of ampicillin vs S. aureus |
| Quantified Difference | 4j shows ~50% and ~25% of ampicillin activity, while 4a is only moderate |
| Conditions | In vitro antibacterial assay against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa |
Why This Matters
This differentiation is critical for procurement when selecting a compound for antibacterial screening programs, as 4a's moderate activity profile may be preferable for specificity studies or when a less potent control is needed.
- [1] Kumar, V., Kaur, K., Karelia, D. N., Beniwal, V., Gupta, G. K., Sharma, A. K., & Gupta, A. K. (2014). Synthesis and biological evaluation of some 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanones: antibacterial, DNA photocleavage, and anticancer activities. European Journal of Medicinal Chemistry, 81, 267-276. View Source
